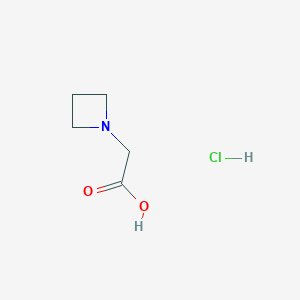![molecular formula C10H16N2O3 B1491840 2-ethyl-5-(2-hydroxyethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione CAS No. 2097997-97-0](/img/structure/B1491840.png)
2-ethyl-5-(2-hydroxyethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
説明
2-ethyl-5-(2-hydroxyethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione, commonly referred to as 2E5H-THP-1,3-dione, is a heterocyclic compound with a unique structure and a wide range of applications in scientific research. This compound is of particular interest due to its ability to act as a ligand for metal ions, its low toxicity, and its potential for use in drug design. In
科学的研究の応用
Photophysical Properties and Applications
Optoelectronic Materials : Symmetrically substituted diketopyrrolopyrrole (DPP) derivatives have been synthesized under mild conditions, demonstrating potential applications in the synthesis of novel organic optoelectronic materials due to their improved water solubility and optical properties under alkaline conditions. These derivatives exhibit gradual red-shifts in maximum absorption and emission bands with increased electron donating strength, indicating their suitability for acid-base indicators and optoelectronic applications (Zhang et al., 2014).
Polymer Solar Cells : The electron-deficient nature and planar structure of diketopyrrolopyrrole (DPP) backbone derivatives, such as in alcohol-soluble n-type conjugated polyelectrolytes, have shown high conductivity and electron mobility, making them excellent materials for electron transport layers in inverted polymer solar cells. These materials facilitate electron extraction and decrease exciton recombination at the active layer/cathode interface, significantly improving power conversion efficiency (Hu et al., 2015).
Synthetic Methodologies and Derivative Studies
Synthetic Techniques : Research has been dedicated to developing methodologies for the synthesis of pyrrolidine-2,4-diones (tetramic acids) and their derivatives, providing a foundation for further exploration of these compounds in various chemical syntheses and potential applications in medicinal chemistry and material science (Mulholland et al., 1972).
Conjugated Polymers : The synthesis and characterization of conjugated polymers containing DPP units have been explored, demonstrating their significant potential in photovoltaic applications due to their strong photoluminescence, high photochemical stability, and suitability for electronic applications. These studies highlight the versatility of DPP derivatives in creating materials with desirable electronic and optical properties (Beyerlein & Tieke, 2000).
特性
IUPAC Name |
5-ethyl-2-(2-hydroxyethyl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-2-12-9(14)7-5-11(3-4-13)6-8(7)10(12)15/h7-8,13H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUFUISYCFCILPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2CN(CC2C1=O)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-5-(2-hydroxyethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




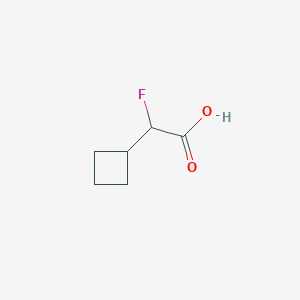
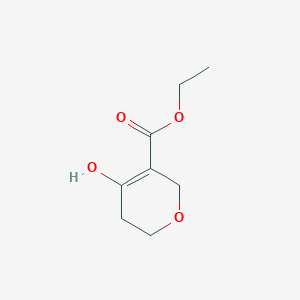
![3-Fluoro-4-[3-(2-methoxyethoxy)azetidin-1-yl]aniline](/img/structure/B1491761.png)
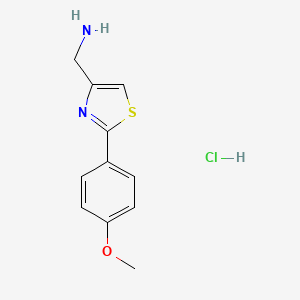
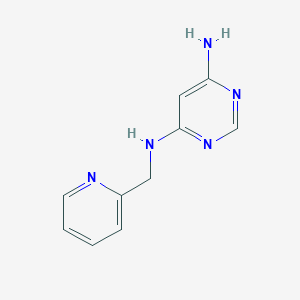
![Di-tert-butyl 4-allyl-3-oxo-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B1491766.png)

![7-Chloro-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine](/img/structure/B1491770.png)

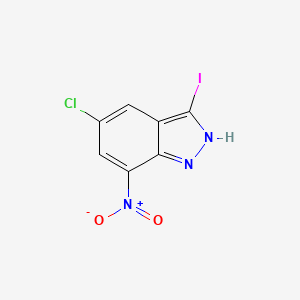
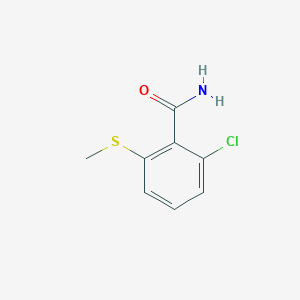
![Methyl 8-chloroimidazo[1,2-A]pyrazine-2-carboxylate](/img/structure/B1491777.png)
